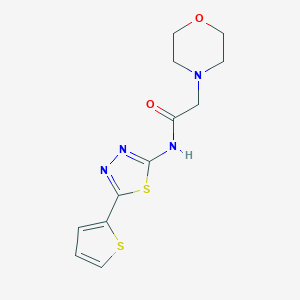![molecular formula C13H17N5O B292044 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a morpholine ring fused to a triazoloquinazoline core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product . The reaction conditions often include hydrogenation on palladium/carbon (Pd/C) to remove protecting groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using Pd/C is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline core.
Aplicaciones Científicas De Investigación
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazolo core but differ in the fused ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a quinazoline ring.
Uniqueness
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific ring fusion and the presence of a morpholine moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H17N5O |
|---|---|
Peso molecular |
259.31 g/mol |
Nombre IUPAC |
4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-2-4-11-10(3-1)12(17-5-7-19-8-6-17)18-13(16-11)14-9-15-18/h9H,1-8H2 |
Clave InChI |
OWEVBHITWQGZKS-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4 |
SMILES canónico |
C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291961.png)
![Methyl 3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B291963.png)
![11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291966.png)
![11-(3-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291968.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B291969.png)
![2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine](/img/structure/B291971.png)
![2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B291974.png)
![1-{[4-(4-fluorophenyl)-1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetone](/img/structure/B291975.png)
![11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291978.png)
![3,5-dimethyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291980.png)
![11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291981.png)

![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
